molecular formula C13H16ClNO3S B2715984 2-(2-Chlorophenyl)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone CAS No. 1448057-52-0

2-(2-Chlorophenyl)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone

Cat. No.: B2715984
CAS No.: 1448057-52-0
M. Wt: 301.79
InChI Key: OPQFFEZYFZZATJ-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone is a synthetic organic compound characterized by the presence of a chlorophenyl group, a pyrrolidine ring, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.

    Attachment of the Methylsulfonyl Group: The methylsulfonyl group can be attached through a sulfonylation reaction using methylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-(2-Chlorophenyl)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding or inhibition, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)-1-(pyrrolidin-1-yl)ethanone: Lacks the methylsulfonyl group, which may affect its reactivity and applications.

    2-(2-Bromophenyl)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone: Contains a bromophenyl group instead of a chlorophenyl group, which can influence its chemical properties.

    2-(2-Chlorophenyl)-1-(3-(methylsulfonyl)piperidin-1-yl)ethanone: Features a piperidine ring instead of a pyrrolidine ring, potentially altering its biological activity.

Uniqueness

The presence of the methylsulfonyl group in 2-(2-Chlorophenyl)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone distinguishes it from similar compounds. This group can enhance the compound’s solubility, stability, and reactivity, making it a valuable intermediate in various chemical syntheses and applications.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-(3-methylsulfonylpyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3S/c1-19(17,18)11-6-7-15(9-11)13(16)8-10-4-2-3-5-12(10)14/h2-5,11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQFFEZYFZZATJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)C(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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